molecular formula C6H2Br2ClF B1587226 1,5-Dibromo-2-chloro-3-fluorobenzene CAS No. 202925-04-0

1,5-Dibromo-2-chloro-3-fluorobenzene

Cat. No. B1587226
M. Wt: 288.34 g/mol
InChI Key: WRJXIIFHUQBLSW-UHFFFAOYSA-N
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Description



  • 1,5-Dibromo-2-chloro-3-fluorobenzene is an organic compound with the molecular formula C<sub>6</sub>H<sub>2</sub>Br<sub>2</sub>ClF .

  • It serves as an important building block for the synthesis of various organic compounds.





  • Synthesis Analysis



    • The synthesis of 1,5-Dibromo-2-chloro-3-fluorobenzene involves specific chemical reactions. Unfortunately, I don’t have access to the exact synthetic procedure for this compound. However, it can be prepared using various synthetic methods, such as halogenation reactions or cross-coupling reactions.





  • Molecular Structure Analysis



    • The molecular formula of 1,5-Dibromo-2-chloro-3-fluorobenzene is C<sub>6</sub>H<sub>2</sub>Br<sub>2</sub>ClF .

    • The compound consists of a benzene ring with two bromine atoms , one chlorine atom , and one fluorine atom attached at different positions.





  • Chemical Reactions Analysis



    • Due to the specific structure of this compound, it can participate in various chemical reactions, including substitution reactions, coupling reactions, and functional group transformations.

    • For example, it may undergo halogen-metal exchange reactions or Suzuki-Miyaura cross-coupling reactions to form more complex molecules.





  • Physical And Chemical Properties Analysis



    • Density : 2.1±0.1 g/cm³

    • Boiling Point : 253.6±35.0 °C at 760 mmHg

    • Vapor Pressure : 0.0±0.5 mmHg at 25°C

    • Flash Point : 107.2±25.9 °C

    • Index of Refraction : 1.589

    • Molar Refractivity : 46.5±0.3 cm³/mol




  • Scientific Research Applications

    Spectroscopic Analysis

    Spectral investigations of halogenated benzenes, including compounds similar to 1,5-Dibromo-2-chloro-3-fluorobenzene, have been a focus in the field of analytical chemistry. For example, Ilango et al. (2008) conducted a study on the FTIR and Raman spectra of 2-chloro-1,3-dibromo-5-fluorobenzene, utilizing Wilson's FG matrix mechanism and General Valence Force Field (GVFF) for in-plane and out-of-plane vibrations analysis. This research aids in understanding the molecular vibrations and structural characteristics of halogenated benzene derivatives (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

    Crystal Structure Prediction

    Misquitta et al. (2008) explored the crystal structure prediction of C6Br2ClFH2, a molecule related to 1,5-Dibromo-2-chloro-3-fluorobenzene. Through first-principles calculations and intermolecular potential construction, they provided insights into the molecular properties and crystal packing, highlighting the role of halogen atoms in determining structural configurations. This study contributes to the broader understanding of halogenated benzene derivatives in crystallography and materials science (Misquitta, Welch, Stone, & Price, 2008).

    Organometallic Chemistry

    Fluorinated benzenes, including those with substitution patterns similar to 1,5-Dibromo-2-chloro-3-fluorobenzene, are increasingly recognized for their utility in organometallic chemistry and catalysis. Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes as solvents and ligands in transition-metal-based catalysis. Their study illuminates the influence of fluorine substituents on metal-ligand interactions, showcasing the potential of fluorobenzenes in facilitating various chemical reactions and synthesis processes (Pike, Crimmin, & Chaplin, 2017).

    Chemical Synthesis and Modification

    Research on halogenated benzenes, akin to 1,5-Dibromo-2-chloro-3-fluorobenzene, also extends to synthetic applications. Banerjee et al. (2009) highlighted the synthesis and characterization of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer. Their work demonstrates the versatility of halogenated benzene derivatives in polymer chemistry, offering pathways to materials with enhanced properties and functionalities (Banerjee, Komber, Häussler, & Voit, 2009).

    Safety And Hazards



    • The compound is considered hazardous due to its potential to cause skin and eye irritation.

    • Precautions include wearing protective gear and avoiding inhalation or skin contact.

    • Immediate medical attention is required in case of exposure.




  • Future Directions



    • Research on the applications of 1,5-Dibromo-2-chloro-3-fluorobenzene in various fields, such as materials science, pharmaceuticals, or organic synthesis, could provide valuable insights for future studies.




    properties

    IUPAC Name

    1,5-dibromo-2-chloro-3-fluorobenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(9)5(10)2-3/h1-2H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WRJXIIFHUQBLSW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C=C(C(=C1F)Cl)Br)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H2Br2ClF
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20369282
    Record name 1,5-Dibromo-2-chloro-3-fluorobenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20369282
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    288.34 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1,5-Dibromo-2-chloro-3-fluorobenzene

    CAS RN

    202925-04-0
    Record name 1,5-Dibromo-2-chloro-3-fluorobenzene
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=202925-04-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1,5-Dibromo-2-chloro-3-fluorobenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20369282
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    A solution of 2,6-dibromo-3-chloro-4-fluoro-phenylamine (1a, 4.85 g, 16 mmol, 1 eq.) in DMF (20 mL) was added to a solution of isoamylnitrite (3.46 mL, 25.6 mmol, 1.6 eq.) in DMF (12 mL) at 70° C. The mixture was heated at 70° C. for 3 h before it was cooled to room temperature, quenched with 1 N NaOH aqueous solution (150 mL), and extracted with EtOAc (200 mL). The EtOAc extract was washed with brine (100 mL×2), dried over MgSO4, filtered and concentrated. The residue was purified by flash chromatography (heptane) to give desired product 2a as colorless oil (3.70 g, 80%).
    Quantity
    4.85 g
    Type
    reactant
    Reaction Step One
    Quantity
    3.46 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    20 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    12 mL
    Type
    solvent
    Reaction Step One
    Yield
    80%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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